2-(Pyrimidin-4-ylamino)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-4-ylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)3-8-5-1-2-7-4-9-5/h1-2,4H,3H2,(H,10,11)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBDPVMPZMSBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503532 | |
| Record name | N-Pyrimidin-4-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72971-95-0 | |
| Record name | N-Pyrimidin-4-ylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for the 2 Pyrimidin 4 Ylamino Acetic Acid Scaffold
Modifications at the Pyrimidine (B1678525) Ring
The pyrimidine ring is a key pharmacophore, and its substitution pattern significantly influences the biological activity of the resulting compounds. The electron-deficient nature of the pyrimidine ring, further influenced by the amino group at the C4 position, dictates its reactivity towards various reagents.
Substitution Reactions on the Pyrimidine Core
The pyrimidine core of 2-(pyrimidin-4-ylamino)acetic acid and its analogs is amenable to various substitution reactions. For instance, the introduction of a thiomethyl group at the C2 position of similar 2,4-diaminopyrimidine (B92962) derivatives has been explored to modify their biological profiles nih.gov. Halogenation, particularly chlorination, at positions such as C6 provides a reactive handle for further functionalization. These halogenated intermediates can then undergo nucleophilic substitution reactions with various amines to introduce diverse substituents. For example, 6-chloro-N-(2,3-dimethylphenyl)-2-(methylthio)pyrimidin-4-amine serves as a precursor for more complex molecules bldpharm.com.
Functionalization of Specific Ring Positions
Targeted functionalization at specific positions of the pyrimidine ring is a common strategy to fine-tune the properties of the molecule. The C2, C5, and C6 positions are often targeted for modification. For example, in related pyrimidine structures, the introduction of an amino group at the C5 position has been shown to be a key modification in transforming antiviral agents into antitumor agents nih.gov. Furthermore, the chlorine atom at C6 in derivatives like 6-chloro-4-(N-phenyl)-2,4-pyrimidinediamine can be readily displaced by various nucleophiles, allowing for the synthesis of a library of compounds with diverse substituents at this position mdpi.com.
Modifications at the Aminoacetic Acid Moiety
The aminoacetic acid portion of the molecule offers additional sites for derivatization, including the carboxyl group, the methylene (B1212753) bridge, and the secondary nitrogen atom. These modifications can alter the molecule's polarity, solubility, and ability to interact with biological targets.
Esterification and Amidation of the Carboxyl Group
The carboxylic acid group is readily converted into esters and amides, which can serve as prodrugs or enhance biological activity. Esterification can be achieved through reactions like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions evitachem.com. Amidation, the formation of an amide bond, is a cornerstone of medicinal chemistry and can be accomplished using a variety of coupling reagents. Reagents such as 2-pyridinesulfonyl fluoride (B91410) can activate the carboxylic acid for reaction with amines under mild conditions to form the corresponding amides rsc.orgrsc.org. This approach is widely used to couple amino acids and other amine-containing molecules to the scaffold organic-chemistry.orgnih.gov.
Table 1: Examples of Amidation and Esterification Reagents
| Reaction Type | Reagent/Method | Conditions | Reference |
|---|---|---|---|
| Amidation | 2-Pyridinesulfonyl Fluoride | Mild, one-pot synthesis | rsc.orgrsc.org |
| Amidation | Carbodiimide reagents (e.g., EDC·HCl) | Typically with an additive like HOBt | evitachem.com |
Modifications of the Methylene Bridge and Nitrogen Atom
While less common, modifications to the methylene bridge and the secondary amino nitrogen can also be performed. The nitrogen atom can potentially be alkylated or acylated to introduce new functional groups. The reactivity of the N-H bond allows for the attachment of various substituents, which can influence the molecule's conformation and hydrogen bonding capabilities. Derivatization of amino groups is a general strategy in chemical analysis and synthesis to alter the properties of the parent molecule nih.govnih.govmdpi.comchemrxiv.org.
Cyclization Reactions and Formation of Fused Heterocyclic Systems
The strategic placement of functional groups on both the pyrimidine ring and the aminoacetic acid side chain allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These complex, rigid structures are of great interest in drug discovery as they can exhibit unique biological activities. Fusion of a pyrimidine ring with other heterocyclic scaffolds can lead to classes of compounds such as purines, pteridines, and triazolopyrimidines . For instance, derivatives of thioxopyrimidine can be used as starting materials to synthesize various fused systems like furo[2,3-d]pyrimidine (B11772683) and triazolo[1,5-a]pyrimidine through reactions with appropriate bifunctional reagents researchgate.net. The synthesis of new fused heterocyclic systems is a dynamic area of research, with applications in creating novel therapeutic agents nih.govrsc.org.
Table 2: Examples of Fused Heterocyclic Systems Derived from Pyrimidines
| Fused System | Precursor Type | General Reaction | Reference |
|---|---|---|---|
| Furo[2,3-d]pyrimidine | Thioxopyrimidine | Reaction with ethyl chloroacetate | researchgate.net |
| Triazolo[1,5-a]pyrimidine | Thioxopyrimidine | Reaction with hydrazine (B178648) derivatives | researchgate.net |
| Pyrido[1,2-a]pyrimidin-4-one | 2-Aminopyridine derivative | Cyclization with a β-keto ester |
Mechanistic Biological Activity Studies and Structure Activity Relationships Sar of Pyrimidinylaminoacetic Acid Derivatives
Investigation of Enzyme Inhibition Mechanisms
The ability of 2-(pyrimidin-4-ylamino)acetic acid derivatives to modulate the activity of various enzymes is a cornerstone of their biological effects. These interactions are primarily explored through in vitro enzyme assays that determine the concentration of the compound required to inhibit enzyme function by half (IC50), providing a measure of potency.
Kinase Inhibition
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidinylaminoacetic acid derivatives have been investigated for their ability to inhibit several types of kinases.
Table 1: Inhibitory Activity of Selected Pyrimidine (B1678525) Derivatives against Cyclin-Dependent Kinases
| Compound ID | Modification | CDK2 (Kᵢ, nM) | CDK9 (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| 12a | R' = CN, R = m-NO₂ on anilino ring | 6 | 1 | acs.org |
| Ia | R' = H, R = m-NO₂ on anilino ring | 3 | 1 | acs.org |
| 12u | Varied substitutions | - | 7 (IC₅₀) | researchgate.net |
Data is for 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are structurally related to this compound.
Receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are crucial for cell signaling pathways that control growth, proliferation, and angiogenesis. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine (B156593), is a common scaffold in many EGFR and VEGFR kinase inhibitors. nih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have also been designed as potent EGFR inhibitors. nih.gov For example, compound 8a from a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed significant inhibitory activity against both wild-type EGFR (EGFR-WT) and the resistant T790M mutant. nih.gov
Table 2: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR
| Compound ID | EGFR-WT IC₅₀ (µM) | EGFR-T790M IC₅₀ (µM) | Reference |
|---|---|---|---|
| 8a | 0.099 | 0.123 | nih.gov |
| 8d | - | 0.290 | nih.gov |
| 9a | - | 0.571 | nih.gov |
Data is for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which represent a more complex pyrimidine system.
Other kinases, such as Polo-like kinase 4 (PLK4) and Aurora A kinase, have also been targeted by pyrimidine-based inhibitors, highlighting the broad applicability of this chemical scaffold in kinase inhibitor design. nih.govlookchem.com
Other Enzyme Modulations
Beyond kinases, pyrimidinylaminoacetic acid derivatives have been explored as modulators of other important enzymes.
Glucokinase is a key regulator of glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Pyrimidone-based compounds have been investigated as glucokinase activators. nih.gov These compounds often feature a donor-acceptor motif that is crucial for their activity. While specific data for this compound derivatives as glucokinase activators is limited in the public domain, the general principles of pyrimidine-based activators suggest that appropriate structural modifications could lead to compounds with this activity.
Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer drugs. The 2,4-diaminopyrimidine (B92962) motif is a common feature in many DHFR inhibitors. researchgate.neteco-vector.com Various pyrimidine derivatives, including those with fused ring systems like pyrido[2,3-d]pyrimidines, have been synthesized and evaluated as DHFR inhibitors. nih.gov These non-classical antifolates often show potent inhibitory activity against DHFR from various organisms. nih.gov
Cellular Pathway Modulation Studies
The enzymatic inhibition by pyrimidinylaminoacetic acid derivatives translates into significant effects on cellular pathways, leading to outcomes such as cell cycle arrest and apoptosis.
Cell Cycle Arrest Induction
By inhibiting CDKs, pyrimidine-based compounds can halt the progression of the cell cycle at various checkpoints. For example, certain pyridopyrimidine derivatives have been shown to cause cell cycle arrest. tandfonline.com In a study on 2,4-pyrimidinediamine derivatives, compound 12a was found to arrest the cell cycle in H2228 cancer cells at the G1 phase and slightly block the S phase in A549 cells. nih.gov Similarly, some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been reported to arrest the cell cycle at the pre-G1 phase in PC-3 cells. nih.gov
Apoptosis Induction and Regulation of Related Protein Expression
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many pyrimidine derivatives have been shown to induce apoptosis in cancer cells. This is often a consequence of kinase inhibition, which can disrupt survival signaling pathways. For instance, the inhibition of transcriptional CDKs by 2-anilino-4-(thiazol-5-yl)pyrimidines leads to the downregulation of anti-apoptotic proteins like Mcl-1, subsequently triggering apoptosis. acs.orgopen.ac.uk
The induction of apoptosis is often confirmed through assays like Annexin V-FITC staining, which detects early apoptotic cells. tandfonline.com Furthermore, the effect on apoptosis-related proteins is analyzed by methods like western blotting. Studies have shown that pyrimidine derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. nih.gov For example, a pyridinesulfonamide derivative, FD268, was shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bad and decreasing the anti-apoptotic protein Mcl-1. nih.gov
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications affect the compound's potency and selectivity.
For kinase inhibitors, the pyrimidine core often acts as a scaffold that mimics the adenine base of ATP, binding to the hinge region of the kinase's active site. The substituents on the pyrimidine ring and the amino group play a crucial role in determining the inhibitory profile.
In the case of 2,4-diarylamino-pyrimidines targeting EGFR and IGF1R, the nature of the aryl groups is critical for potency and selectivity. rsc.org For 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, modifications at the C5-position of the pyrimidine ring and on the aniline (B41778) moiety significantly influence their activity against different CDKs. researchgate.net For example, electron-withdrawing groups at the meta- or para-position of the aniline ring can enhance CDK2 activity. researchgate.net
In the context of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors, the expansion of the core to a tetracyclic system and the presence of electron-donating groups can be beneficial for activity. nih.gov The modification of the linker and the terminal hydrophobic group in these molecules can also significantly impact their interaction with the hydrophobic regions of the kinase active site. tandfonline.com
Impact of Pyrimidine Substituents on Biological Activity
The biological activity of pyrimidinylaminoacetic acid derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Various studies have demonstrated that even minor modifications can lead to significant changes in efficacy and spectrum of activity.
Halogen substituents, such as chloro, bromo, and fluoro groups, are frequently incorporated into small molecules to enhance biological activity and improve bioavailability. nih.gov For instance, the presence of chloro, nitro, and fluoro groups in the phenyl ring of certain pyrimidine derivatives has been shown to increase their in vitro antibacterial activity. researchgate.net Specifically, a fluoro-substituted derivative exhibited the highest cytotoxic activity in one study. researchgate.net
The introduction of methoxy (B1213986) groups is another common strategy. The number and position of methoxy substituents can significantly affect the antiproliferative activity of pyridine (B92270) derivatives, a related class of heterocyclic compounds. mdpi.com In some cases, increasing the number of methoxy groups leads to enhanced activity. mdpi.com
Table 1: Impact of Pyrimidine Substituents on Biological Activity
| Substituent Group | Effect on Biological Activity | Reference |
|---|---|---|
| Halogens (Cl, Br, F) | Increased antibacterial and cytotoxic activity. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| Methoxy (-OCH3) | Modulates antiproliferative activity, with number and position being key. mdpi.com | mdpi.com |
| Amino (-NH2) | Can enhance antiproliferative activity. mdpi.com | mdpi.com |
| Hydroxyl (-OH) | Can enhance antiproliferative activity. mdpi.com | mdpi.com |
Role of the Aminoacetic Acid Moiety and its Modifications
The carboxylic acid group of the aminoacetic acid is often a key interaction point with biological targets. In some instances, this group can be replaced by bioisosteric equivalents, such as a sulfonic acid group, which can also adopt a negative charge at physiological pH. mdpi.com This substitution has been reported to augment the antimicrobial activity of certain heterocyclic compounds. mdpi.com
Alterations to the linker between the pyrimidine ring and the carboxylic acid can also impact activity. For example, in a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives, both 2-carboxylic acid and 2-acetic acid analogs were synthesized and tested, with the carboxylic acid derivatives showing remarkable anti-inflammatory activity. pharmatutor.org
Influence of Fused Ring Systems on Biological Profiles
Fusing other ring systems to the pyrimidine core can dramatically alter the biological profile of the resulting compounds. This strategy has been employed to create novel heterocyclic systems with enhanced or entirely new activities.
For example, the fusion of a thiophene (B33073) ring to the pyrimidine core to form thieno[2,3-d]pyrimidines has been a fruitful area of research. nih.gov These fused systems have shown a range of biological activities, including potent inhibition of certain kinases. nih.gov Similarly, the synthesis of pyrido[4,3-d]pyrimidines and pyrazolo[4,3-c]pyridines has yielded compounds with significant antitumor activity. nih.gov In one study, pyrazolo[4,3-c]pyridine derivatives proved to be more active than their pyrido[3,2-c]pyridine and pyrano[3,2-c]pyridine counterparts. nih.gov
The nature of the fused ring and any substituents it carries can fine-tune the biological activity. For instance, in a series of fused pyridines, monomethoxylated derivatives showed better antitumor activity compared to their dimethoxylated counterparts. nih.gov
Studies on Antimicrobial and Antiparasitic Activity Mechanisms
Derivatives of this compound have been investigated for their potential as antimicrobial and antiparasitic agents. The pyrimidine scaffold is a well-established pharmacophore in the development of drugs targeting infectious diseases. pharmatutor.orgresearchgate.net
Antibacterial Action Against Specific Strains
Several pyrimidine derivatives have demonstrated notable antibacterial activity against a range of bacterial species. The spectrum of activity is often dependent on the specific substitutions on the pyrimidine ring.
In one study, newly synthesized 2-amino pyrimidine derivatives showed good antibacterial activity against the Gram-positive bacterium Enterococcus faecalis. researchgate.net However, these same compounds did not show good activity against Gram-negative bacteria. researchgate.net Another series of pyrimidine derivatives exhibited better inhibitory action against both Gram-positive and Gram-negative bacteria when compared to standard drugs like amoxicillin (B794) and ciprofloxacin. researchgate.net
Specific compounds have shown potent activity against particular strains. For example, one derivative demonstrated strong efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16.26 μg/ml, while another was potent against Bacillus subtilis and Escherichia coli with an MIC of 17.34 μg/ml. researchgate.net
Table 2: Antibacterial Activity of Pyrimidinylaminoacetic Acid Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Enterococcus faecalis (Gram-positive) | Good | researchgate.net |
| Gram-negative bacteria | Generally low | researchgate.net |
| Staphylococcus aureus (Gram-positive) | Strong (MIC 16.26 μg/ml for one derivative) | researchgate.net |
| Bacillus subtilis (Gram-positive) | Significant (MIC 17.34 μg/ml for one derivative) | researchgate.net |
| Escherichia coli (Gram-negative) | Significant (MIC 17.34 μg/ml for one derivative) | researchgate.net |
Antifungal and Antitubercular Modalities
In addition to antibacterial properties, pyrimidine derivatives have shown promise as antifungal and antitubercular agents.
Antifungal Activity: Certain 2-amino pyrimidine derivatives have displayed promising antifungal activity. researchgate.net For instance, one compound was particularly effective against the yeast Candida albicans, while another showed good activity against the mold Aspergillus fumigatus. researchgate.net In a separate study, two pyrimidine derivatives were found to be the most potent against Aspergillus niger, with an MIC of 17.34 μg/ml. researchgate.net
Antitubercular Activity: The pyrimidine motif has gained significant attention in the search for new antitubercular drugs, with several pyrimidine-containing compounds entering clinical trials. nih.gov A number of 2-amino pyrimidine derivatives have demonstrated good antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net In another study, certain N-pyrazolylbenzamide derivatives, which can be considered structurally related to pyrimidinylaminoacetic acids, exhibited significant antitubercular activity with an MIC of 12.5 µg/ml. nih.gov
Table 3: Antifungal and Antitubercular Activity of Pyrimidine Derivatives
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans (Fungus) | Promising | researchgate.net |
| Aspergillus fumigatus (Fungus) | Promising | researchgate.net |
| Aspergillus niger (Fungus) | Potent (MIC 17.34 μg/ml for some derivatives) | researchgate.net |
| Mycobacterium tuberculosis H37Rv (Bacterium) | Good | researchgate.net |
Future Research Directions and Potential Academic Impact
Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability
The advancement of synthetic organic chemistry is crucial for the efficient and environmentally conscious production of 2-(pyrimidin-4-ylamino)acetic acid and its analogs. Future efforts will likely concentrate on developing novel synthetic routes that are not only scalable for industrial application but also adhere to the principles of green chemistry.
Key areas of focus will include:
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and reduced waste. The development of new one-pot, three-component procedures for the synthesis of pyrimidine (B1678525) derivatives, such as those involving the condensation of aldehydes, aminouracils, and other reagents, is a promising avenue. researchgate.net
Catalysis: The use of novel and reusable catalysts can significantly enhance the efficiency and sustainability of synthetic processes. Research into catalysts like nano-SiO2 and ZrO2 nanoparticles for the synthesis of pyrimidine-containing fused heterocycles has shown promise in providing high yields, short reaction times, and the use of environmentally benign solvents like water. researchgate.net
Flow Chemistry: Continuous flow manufacturing offers precise control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes. Adapting and optimizing existing synthetic methods for pyrimidine derivatives to flow chemistry setups will be a key step towards large-scale, sustainable production.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. researchgate.net Further exploration of these techniques for the synthesis of this compound derivatives is warranted.
A comparative analysis of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency and environmental impact.
| Synthetic Approach | Key Features | Potential Advantages | References |
| Traditional Multistep Synthesis | Sequential reactions with isolation of intermediates. | Well-established and understood. | nih.govresearchgate.net |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | Increased atom economy, reduced waste, simplified purification. | researchgate.net |
| Catalytic Methods (e.g., nano-catalysts) | Use of catalysts to accelerate reactions and enable new transformations. | High yields, reusability of catalyst, mild reaction conditions. | researchgate.net |
| Microwave/Ultrasound-Assisted Synthesis | Use of non-conventional energy sources to drive reactions. | Faster reaction times, improved yields, potential for solvent-free reactions. | researchgate.net |
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. patsnap.comnih.gov For this compound derivatives, advanced computational methods will continue to play a pivotal role in identifying promising drug candidates and understanding their interactions with biological targets.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven machine learning and QSAR models can be developed to correlate the structural features of pyrimidine derivatives with their biological activities. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding modes of ligands within the active sites of target proteins. researchgate.netekb.eg Advanced simulations, such as free energy perturbation (FEP) and thermodynamic integration (TI), can more accurately predict binding affinities, aiding in the optimization of inhibitor potency. acs.org
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to a target protein and then growing or linking them to create a more potent lead compound. nih.gov FBDD, coupled with computational analysis, has been successfully used to develop novel series of pyrimidine-based inhibitors. nih.gov
In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process is crucial. Computational models can help to identify potential liabilities, allowing for the design of molecules with more favorable pharmacokinetic profiles. nih.gov
The integration of these computational approaches into a cohesive workflow can significantly accelerate the drug discovery pipeline for pyrimidine-based compounds.
| Computational Method | Application in Drug Discovery | Key Benefit | References |
| QSAR | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets. | patsnap.comnih.gov |
| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Understanding key binding interactions. | researchgate.netekb.eg |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes. | ekb.egacs.org |
| FBDD | Building lead compounds from smaller molecular fragments. | Efficient exploration of chemical space. | nih.gov |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity properties. | Early identification of potential drug development issues. | nih.govnih.gov |
Exploration of Undiscovered Biological Targets and Mechanistic Insights
While pyrimidine derivatives have been extensively studied as inhibitors of various kinases and other enzymes, there remains a vast landscape of unexplored biological targets. nih.govnih.gov Future research will focus on identifying novel protein interactions and elucidating the detailed mechanisms of action for compounds based on the this compound scaffold.
Potential avenues for exploration include:
Kinome-Wide Profiling: The pyrimidine scaffold is a well-known "hinge-binder" that can interact with the ATP-binding site of many kinases. acs.orgrsc.org Kinome-wide screening of this compound libraries can uncover unexpected inhibitory activities against understudied kinases, potentially implicating them in various diseases. acs.org
Protein-Protein Interaction (PPI) Modulation: The development of small molecules that can disrupt or stabilize protein-protein interactions is a challenging but highly rewarding area of research. nih.gov Pyrimidine-based scaffolds are being explored for their potential to modulate PPIs, opening up new therapeutic possibilities. nih.gov
Targeting Nucleotide Metabolism: Given the structural similarity of the pyrimidine core to the building blocks of DNA and RNA, there is potential to discover inhibitors of enzymes involved in nucleotide salvage pathways, which can be crucial for the survival of cancer cells. mdpi.com
Mechanism of Action Studies: For compounds that show promising biological activity, a deep understanding of their mechanism of action is essential. This includes identifying the direct molecular target, elucidating downstream signaling effects, and understanding how the compound's chemical structure dictates its biological function. nih.govdrugbank.comdrugbank.comnih.govpatsnap.com For instance, pyrimethamine, a pyrimidine derivative, acts by inhibiting dihydrofolate reductase, thereby blocking nucleic acid synthesis in parasites. drugbank.compatsnap.com
The discovery of new biological targets and a deeper understanding of mechanistic pathways will be critical for expanding the therapeutic applications of pyrimidinylaminoacetic acid derivatives.
Development of Pyrimidinylaminoacetic Acid Scaffolds as Chemical Probes for Biological Systems
Beyond their potential as therapeutic agents, pyrimidinylaminoacetic acid derivatives can be developed into powerful chemical probes to investigate complex biological systems. scispace.comchemicalprobes.org A chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used to study the target's function in cells and organisms. scispace.comnih.gov
The development of such probes will involve:
Optimization for Potency and Selectivity: Iterative medicinal chemistry efforts, guided by structure-activity relationships (SAR) and computational modeling, are required to develop compounds with the high degree of potency and selectivity necessary for a chemical probe. nih.gov
Incorporation of Reporter Tags: To visualize and track the interaction of the probe with its target in a biological system, reporter tags such as fluorescent dyes or biotin (B1667282) can be incorporated into the molecular structure.
Characterization in Cellular and In Vivo Models: A well-validated chemical probe must demonstrate target engagement and a specific biological effect in relevant cellular and, ideally, in vivo models. scispace.comnih.gov
Probing Underexplored Biological Areas: Pyrimidinylaminoacetic acid-based probes can be designed to investigate the roles of specific enzymes or proteins in processes that are not yet fully understood, such as autophagy or the function of understudied kinases in neurodegenerative diseases. acs.orgscispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
